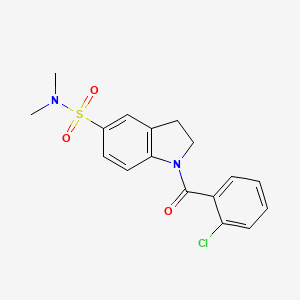![molecular formula C18H21NO4S B4680298 ethyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4680298.png)
ethyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
Vue d'ensemble
Description
Ethyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, commonly known as EMSG, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EMSG is a glycine derivative that is synthesized through a multistep process involving several chemical reactions.
Mécanisme D'action
The mechanism of action of EMSG is not fully understood, but it is believed to involve the inhibition of inflammatory mediators, such as prostaglandins and cytokines. EMSG has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Additionally, EMSG has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects
EMSG has been shown to exhibit anti-inflammatory and analgesic effects in animal models. EMSG has also been shown to inhibit tumor growth in animal models of cancer. Additionally, EMSG has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
EMSG has several advantages for use in laboratory experiments, including its relative ease of synthesis and its potential as a therapeutic agent for various diseases. However, EMSG has several limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
Future research on EMSG should focus on further elucidating its mechanism of action and exploring its potential as a therapeutic agent for various diseases. Additionally, future research should focus on developing more efficient synthesis methods for EMSG and improving its solubility in water. Finally, future research should focus on exploring the potential side effects of EMSG and developing strategies to mitigate them.
Conclusion
EMSG is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EMSG is synthesized through a multistep process involving several chemical reactions and has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in animal models. EMSG has potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. However, EMSG has several limitations, including its low solubility in water and potential toxicity at high doses. Future research on EMSG should focus on further elucidating its mechanism of action and exploring its potential as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
EMSG has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. EMSG has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in animal models. EMSG has also been studied for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
ethyl 2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-4-23-18(20)13-19(16-7-5-6-15(3)12-16)24(21,22)17-10-8-14(2)9-11-17/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBIKPPGOAPUMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4680236.png)
![5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4680239.png)
![ethyl 2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4680253.png)

![4-{[(5-bromo-2-thienyl)sulfonyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4680260.png)
![2-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4680274.png)
![4-(butylthio)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B4680280.png)
![4-bromo-N'-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B4680285.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4680291.png)
![3-[1-(3-chlorobenzyl)-1H-indol-3-yl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B4680304.png)
![methyl 4,5-dimethyl-2-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4680318.png)
![ethyl 4-[4-(4-chlorophenoxy)butanoyl]-1-piperazinecarboxylate](/img/structure/B4680321.png)